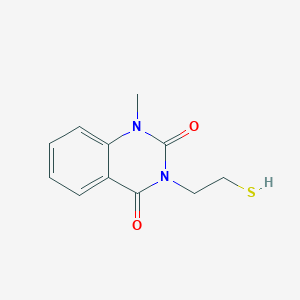
2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-1-methyl- involves several steps. One common method includes the reaction of bis(2-(2-aminobenzoylamino)ethyl)disulfane with appropriate reagents to form the desired compound . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Analyse Des Réactions Chimiques
2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-1-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield thiol derivatives .
Applications De Recherche Scientifique
This compound has been extensively studied for its immunomodulating and immunorestorative activities . It has shown potential in enhancing immune responses and restoring immune function in various experimental models. In addition to its immunological applications, 2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-1-methyl- has been investigated for its potential use in drug development, particularly in designing new therapeutic agents targeting immune-related disorders . Its unique chemical structure also makes it a valuable tool in chemical and biological research.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-1-methyl- involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by modulating the activity of methyltransferases and other enzymes involved in immune responses. The compound undergoes metabolic transformations, including methylation and oxidation, leading to the formation of active metabolites that contribute to its immunomodulatory effects .
Comparaison Avec Des Composés Similaires
2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-1-methyl- can be compared with other similar compounds, such as 6-Bromo-3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione . While both compounds share a similar core structure, the presence of different substituents can significantly impact their chemical properties and biological activities. The unique combination of functional groups in 2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-1-methyl- contributes to its distinct immunomodulatory effects, setting it apart from other related compounds .
Propriétés
Numéro CAS |
138779-48-3 |
|---|---|
Formule moléculaire |
C11H12N2O2S |
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
1-methyl-3-(2-sulfanylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C11H12N2O2S/c1-12-9-5-3-2-4-8(9)10(14)13(6-7-16)11(12)15/h2-5,16H,6-7H2,1H3 |
Clé InChI |
XJDNOTFLEFYTNL-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=O)N(C1=O)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


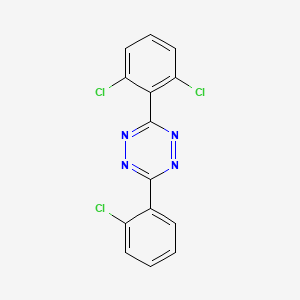
![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B14268967.png)
methanimine N-oxide](/img/structure/B14268980.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268983.png)

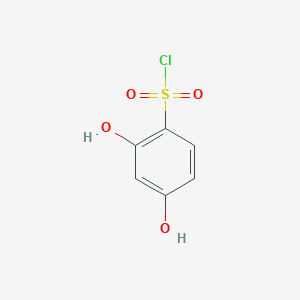
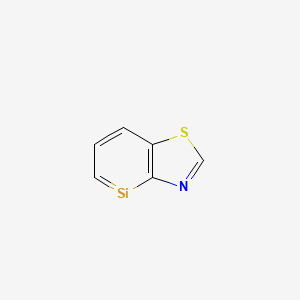
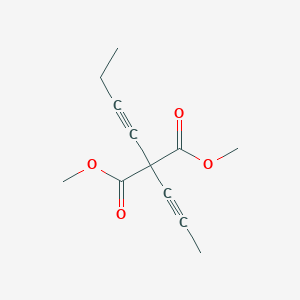
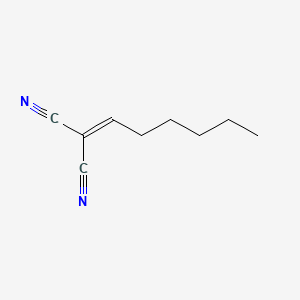
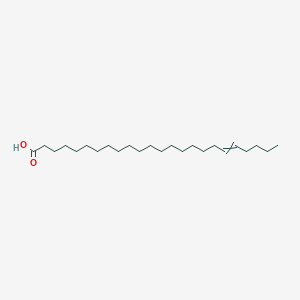
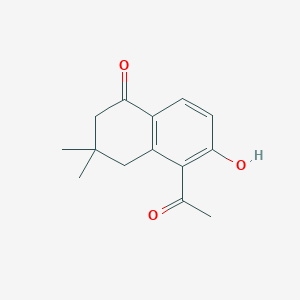
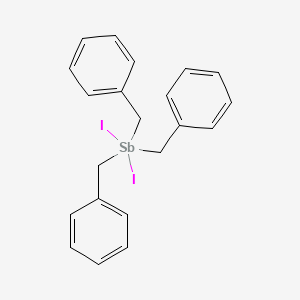
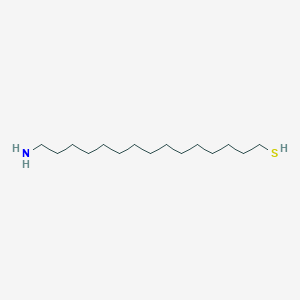
![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
